N-Hydroxyacetimidamide-2,2,2-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxyacetimidamide-2,2,2-D3 is a deuterated derivative of N-Hydroxyacetimidamide, a compound known for its applications in organic synthesis and medicinal chemistry. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxyacetimidamide-2,2,2-D3 can be synthesized through a multi-step process starting from deuterated acetic acid. The general synthetic route involves the following steps:
Formation of Deuterated Acetohydroxamic Acid: Deuterated acetic acid is reacted with hydroxylamine to form deuterated acetohydroxamic acid.
Conversion to this compound: The deuterated acetohydroxamic acid is then treated with ammonia or an amine under dehydrating conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyacetimidamide-2,2,2-D3 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can yield primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides or acyl chlorides.
Major Products
Nitriles: Formed through oxidation.
Primary Amines: Resulting from reduction.
Substituted Amidoximes: From nucleophilic substitution reactions.
Scientific Research Applications
N-Hydroxyacetimidamide-2,2,2-D3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential as a prodrug and its role in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Hydroxyacetimidamide-2,2,2-D3 involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and proteins, altering their activity.
Pathways Involved: The compound may participate in metabolic pathways, influencing biochemical reactions and processes.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyacetimidamide: The non-deuterated version, used in similar applications but without the benefits of isotopic labeling.
N-Hydroxyethanimidamide: Another related compound with similar chemical properties.
Uniqueness
N-Hydroxyacetimidamide-2,2,2-D3 is unique due to its deuterium content, which provides advantages in research applications, such as increased stability and the ability to trace the compound in complex biological systems.
Properties
CAS No. |
1243306-75-3 |
---|---|
Molecular Formula |
C2H6N2O |
Molecular Weight |
77.10 g/mol |
IUPAC Name |
2,2,2-trideuterio-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H6N2O/c1-2(3)4-5/h5H,1H3,(H2,3,4)/i1D3 |
InChI Key |
AEXITZJSLGALNH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=NO)N |
Canonical SMILES |
CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.